2-Chlorophenyl 3,4-dimethylbenzenesulfonate

Molecular Properties Physicochemical Profiling SAR Analysis

Researchers requiring a precisely tuned aryl sulfonate ester for cross-coupling or mechanistic hydrolysis studies face challenges sourcing compounds with a specific ortho-chloro/3,4-dimethyl electronic profile. 2-Chlorophenyl 3,4-dimethylbenzenesulfonate addresses this gap. - Serves as a dual-reactivity intermediate: the sulfonate ester enables C-O activation for cross-coupling, while the ortho-chloro substituent provides a distinct handle for subsequent functionalization. - Exhibits a leaving group pKa near the mechanistic breakpoint (~8.5), making it suitable for investigating concerted vs. stepwise sulfuryl transfer pathways. - Characteristic chlorine isotope signature ([M+H]⁺ at m/z 297.8/299.8) and unique MS/MS fragmentation support its use as a system suitability standard for sulfonate ester impurity methods.

Molecular Formula C14H13ClO3S
Molecular Weight 296.8 g/mol
Cat. No. B12192363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenyl 3,4-dimethylbenzenesulfonate
Molecular FormulaC14H13ClO3S
Molecular Weight296.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2Cl)C
InChIInChI=1S/C14H13ClO3S/c1-10-7-8-12(9-11(10)2)19(16,17)18-14-6-4-3-5-13(14)15/h3-9H,1-2H3
InChIKeyIGZLYGMGLVPENB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorophenyl 3,4-dimethylbenzenesulfonate – Structural Identity and Compound-Class Context for Research Procurement


2-Chlorophenyl 3,4-dimethylbenzenesulfonate (CAS not yet widely indexed; molecular formula C₁₄H₁₃ClO₃S; MW 296.8 g/mol) is a member of the aryl sulfonate ester class, formed by formal esterification of 2-chlorophenol with 3,4-dimethylbenzenesulfonic acid . The molecule features a sulfonate bridge (–SO₃–) linking a 2-chlorophenyl ring to a 3,4-dimethylphenyl ring, placing it within a broader family that includes tosylates, mesylates, and halogenated aryl sulfonates widely used as electrophilic intermediates and leaving-group precursors in organic synthesis [1]. Its structural combination of an electron-withdrawing ortho-chloro substituent on the phenolic moiety and two electron-donating methyl groups at the 3- and 4-positions of the sulfonyl aryl ring creates a unique electronic profile that differentiates it from simpler mono-substituted or unsubstituted analogs .

Why 2-Chlorophenyl 3,4-dimethylbenzenesulfonate Cannot Be Replaced by Generic Aryl Sulfonate Esters in Research and Industrial Applications


Aryl sulfonate esters are not freely interchangeable. Even minor changes in substitution pattern on either the phenolic leaving group or the sulfonyl aryl ring can alter hydrolysis rates by orders of magnitude, shift chemoselectivity in cross-coupling reactions, and change biological target engagement profiles [1]. For example, moving the chlorine atom from the ortho (2-chloro) to the para (4-chloro) position on the phenyl ester moiety modifies the leaving-group pKₐ, which in turn changes the βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ value and the rate-limiting step of alkaline hydrolysis – a documented mechanistic switch between concerted and stepwise pathways [2]. Similarly, the 3,4-dimethyl substitution on the sulfonyl ring introduces steric and electronic effects absent in the mono-methyl (4-tosyl) analog, with implications for both reactivity and downstream product profiles [3]. The quantitative evidence below demonstrates that the specific 2-chlorophenyl/3,4-dimethyl combination yields measurable differences in molecular properties, leaving-group aptitude, and biological selectivity that cannot be replicated by generic substitutions.

Quantitative Differentiation Evidence for 2-Chlorophenyl 3,4-dimethylbenzenesulfonate Versus Closest Structural Analogs


Molecular Weight and LogP Differentiation vs. 4-Tosylate and 4-Chlorobenzenesulfonate Analogs

2-Chlorophenyl 3,4-dimethylbenzenesulfonate (MW 296.8) is 5.0% heavier than its mono-methyl analog 2-chlorophenyl 4-methylbenzenesulfonate (tosylate, MW 282.74) and 2.1% lighter than 2-chlorophenyl 4-chlorobenzenesulfonate (MW 303.2), reflecting the differential mass contributions of the second methyl group versus the chloro substituent on the sulfonyl ring . The logP of the 3,4-dimethyl derivative (4.50) is higher than that of the 4-chlorobenzenesulfonate analog (4.20), indicating increased lipophilicity that affects both solubility and membrane partitioning in biological assays .

Molecular Properties Physicochemical Profiling SAR Analysis

Alkaline Hydrolysis Reactivity: βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ and Mechanistic Pathway Differentiation from Sulfonate Ester Class Data

For aryl benzenesulfonate esters, the alkaline hydrolysis mechanism depends critically on the pKₐ of the leaving phenol. A break in the Brønsted correlation at pKₐ ≈ 8.5 separates two regimes: βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ = −0.27 for good leaving groups (pKₐ < 8.5, concerted pathway) and βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ = −0.97 for poor leaving groups (pKₐ > 8.5, stepwise via pentavalent intermediate) [1]. 2-Chlorophenol has a pKₐ of approximately 8.5–8.6, placing the leaving group of the target compound precisely at the mechanistic breakpoint where both pathways are kinetically accessible, in contrast to 4-chlorophenol (pKₐ ~9.4, firmly stepwise) or 2,4-dichlorophenol (pKₐ ~7.9, firmly concerted) [2].

Hydrolytic Stability Leaving Group Aptitude Reaction Mechanism

COX-2 Selectivity Index of 2-Chlorophenyl Sulfonate Scaffold vs. Phenyl and 4-Iodophenyl Analogs

In a head-to-head comparative study of pyrazole N-aryl sulfonates, the 2-chlorophenyl analog (2-chlorophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate) demonstrated a COX-2 selectivity index (SI) of >189, compared to SI = 455 for the phenyl analog and SI = 10,497 for the 4-iodophenyl analog in the same ovine COX-1/COX-2 assay [1]. Although the target compound differs from the pyrazole sulfonate scaffold, the 2-chlorophenyl sulfonate ester moiety is conserved and contributes to the observed selectivity through its ortho-chloro substitution pattern on the phenolic leaving group [2].

COX-2 Inhibition Selectivity Index Anti-inflammatory Drug Discovery

In Vivo Acute Oral Toxicity (LD₅₀) of 2-Chlorophenyl Sulfonate Moiety vs. 4-Iodophenyl Analog

In acute oral toxicity assays conducted in mice, the 2-chlorophenyl pyrazole sulfonate (2-chlorophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate) exhibited an LD₅₀ > 2,000 mg/kg BW, identical to the 4-iodophenyl analog (LD₅₀ > 2,000 mg/kg BW) [1]. Both compounds fall into GHS Category 5 (low acute toxicity), indicating that the 2-chlorophenyl sulfonate moiety does not introduce additional acute toxicity liability compared to the 4-iodophenyl variant in this scaffold context [2].

Acute Toxicity In Vivo Safety Drug Development

In Vivo Analgesic Activity: Writhing Inhibition Ratio for 2-Chlorophenyl vs. Phenyl Sulfonate Analogs

In the acetic acid-induced writhing model in mice, 2-chlorophenyl 5-methyl-3-(p-tolyl)-1H-pyrazole-1-sulfonate produced an inhibition ratio of 48.5%, compared to 50.7% for the unsubstituted phenyl analog [1]. The 2.2-percentage-point difference indicates near-equivalent analgesic efficacy between the 2-chlorophenyl and phenyl variants, both falling into the moderate efficacy range for this assay model [2].

Analgesic Activity In Vivo Pharmacology Pain Model

Ortho-Substituent Electronic Effect on Sulfonate Ester Hydrolysis Rate vs. Meta- and Para-Chlorophenyl Analogs

Systematic kinetic studies on substituted phenyl tosylates demonstrate that the ortho-chloro substituent exerts a distinct combination of inductive electron-withdrawal and steric effects on alkaline hydrolysis rates compared to meta- and para-chloro analogs [1]. Second-order rate constants k (dm³ mol⁻¹ s⁻¹) for phenyl tosylates 4-CH₃C₆H₄SO₂OC₆H₄-X in aqueous 0.5 M Bu₄NBr have been measured spectrophotometrically, and ortho-substituted derivatives (X = 2-Cl) show rate deviations from Hammett linearity that are not observed for para-substituted (X = 4-Cl) compounds, attributable to steric hindrance to nucleophilic attack at sulfur and differential solvation of the ortho-substituted transition state [2].

Substituent Effect Hydrolysis Kinetics Physical Organic Chemistry

Validated Application Scenarios for 2-Chlorophenyl 3,4-dimethylbenzenesulfonate Based on Quantitative Evidence


COX-2 Selective Inhibitor Lead Optimization: 2-Chlorophenyl Sulfonate Pharmacophore Expansion

The 2-chlorophenyl sulfonate ester moiety, as demonstrated in the pyrazole N-aryl sulfonate series, delivers a COX-2 selectivity index >189 while maintaining in vivo analgesic activity (48.5% writhing inhibition) and low acute toxicity (LD₅₀ > 2,000 mg/kg) [1]. 2-Chlorophenyl 3,4-dimethylbenzenesulfonate can serve as a late-stage diversification intermediate for introducing the 2-chlorophenyl sulfonate group into novel heterocyclic scaffolds. The 3,4-dimethyl substitution on the sulfonyl ring may further modulate COX-2/COX-1 selectivity through steric and lipophilic effects, providing an underexplored vector for SAR exploration beyond the published tolyl and trifluoromethylphenyl sulfonates [2].

Mechanistic Probe for Sulfonate Ester Hydrolysis at the Concerted–Stepwise Boundary

With its leaving group pKₐ precisely at the mechanistic breakpoint (~8.5), 2-Chlorophenyl 3,4-dimethylbenzenesulfonate is an ideal substrate for studying the transition between concerted (βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ = −0.27) and stepwise (βₗₑₐᵥᵢₙ₉ ₉ᵣₒᵤₚ = −0.97) alkaline hydrolysis pathways [1]. The 3,4-dimethyl substitution on the sulfonyl ring introduces additional steric bulk that may perturb the pentavalent intermediate stability relative to the simpler tosylate system, making this compound a valuable tool for physical organic chemistry investigations into sulfuryl transfer mechanisms [2].

Cross-Coupling Substrate with Tunable Leaving-Group Reactivity

Aryl sulfonate esters are established electrophilic partners in Ni- and Pd-catalyzed cross-coupling reactions, where the leaving group aptitude can be tuned by substitution on both the phenolic and sulfonyl rings [1]. The ortho-chloro substituent on the phenyl ring of the target compound provides a handle for subsequent functionalization via cross-coupling at the C–Cl bond, while the sulfonate ester serves as an alternative leaving group for C–O activation. This dual-reactivity profile (C–Cl + C–O sulfonate) is not available in the 4-chlorophenyl regioisomer, where the para-chloro position is less activated toward oxidative addition [2].

Analytical Reference Standard for HPLC-MS Quantification of 3,4-Dimethylbenzenesulfonate Derivatives

In pharmaceutical process chemistry, sulfonate ester impurities (especially genotoxic alkyl sulfonates) require rigorous quantification by LC-MS/MS methods [1]. 2-Chlorophenyl 3,4-dimethylbenzenesulfonate, with its distinct molecular ion ([M+H]⁺ at m/z 297.8 for the ³⁵Cl isotopomer and m/z 299.8 for the ³⁷Cl isotopomer) and characteristic chlorine isotope pattern, can serve as a system suitability standard or internal reference for method development and validation targeting aryl sulfonate ester impurities. The 3,4-dimethyl substitution pattern produces a unique fragmentation signature in MS/MS spectra that aids structural confirmation [2].

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